1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
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Overview
Description
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of nitrogen atoms within the rings imparts unique chemical properties and biological activities to these compounds .
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method starts with the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds to form pyrazoles. These pyrazoles are then subjected to cyclization reactions with suitable reagents to form the pyridine ring .
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. For example, the use of catalysts such as trifluoracetic acid can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the unique arrangement of nitrogen atoms within the compound, which allows for specific binding to target molecules .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different arrangement of nitrogen atoms, leading to distinct chemical properties and biological activities.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[1,5-a]pyridine: This compound has a different ring fusion, resulting in unique chemical and biological properties
The uniqueness of this compound lies in its specific ring fusion and nitrogen arrangement, which confer distinct reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQMLQAXJBDDDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743400 |
Source
|
Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256802-03-5 |
Source
|
Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256802-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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